molecular formula C11H13N3O2 B1419418 Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1193390-15-6

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B1419418
CAS RN: 1193390-15-6
M. Wt: 219.24 g/mol
InChI Key: BHMRBTWPKRHQAS-UHFFFAOYSA-N
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Description

“Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H13N3O2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” involves several steps. In one example, a white solid was obtained after filtration, washing with water, and drying in a vacuum oven . In another example, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine 3 .


Molecular Structure Analysis

The molecular structure of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” can be represented by the InChI code: 1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6,12H,2,4H2,1,3H3 .


Chemical Reactions Analysis

The reduction of the aromatic pyrimidine ring of pyrazolo [1,5-a]pyrimidines to tetrahydropyrazolo [1,5-a]pyrimidines is an example of a chemical reaction involving "Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate" .


Physical And Chemical Properties Analysis

“Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” is a solid at room temperature . It has a molecular weight of 219.24 . The melting point is between 74-76°C .

Scientific Research Applications

Fluorescent Molecules

PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Chemosensors

The heteroatoms (B, N, O or S) in PPs make them potential chelating agents for ions . This property allows them to be used as chemosensors, which are devices that transform chemical information into an analytically useful signal .

Organic Light-Emitting Devices

PPs have attracted a great deal of attention in material science due to their significant photophysical properties . They can be used in the development of organic light-emitting devices .

Bio-Macromolecular Interactions

PPs have been used to study bio-macromolecular interactions . These interactions are fundamental to most processes in biological systems .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have shown potential as an antitumor scaffold .

Enzymatic Inhibitory Activity

PPs have shown potential for enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Adenine Mimetic

The possibility of using tetrahydropyrazolo[1,5-a]pyrimidine as an adenine mimetic for binding to the ATP-binding sites of proteins is of particular interest . This could have significant implications in drug design and discovery .

Material Science

Due to their significant photophysical properties, PPs have attracted a great deal of attention in material science . They can be used in a plethora of applications, raising our standard of living .

Each of these fields presents unique opportunities for the application of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” and other PPs. The structural diversity and synthetic versatility of these compounds make them a promising area of research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRBTWPKRHQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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